tert-Butyl ((3,3-difluorocycloprop-1-en-1-yl)methyl)(methyl)carbamate
CAS No.: 2228376-48-3
Cat. No.: VC6018398
Molecular Formula: C10H15F2NO2
Molecular Weight: 219.232
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2228376-48-3 |
---|---|
Molecular Formula | C10H15F2NO2 |
Molecular Weight | 219.232 |
IUPAC Name | tert-butyl N-[(3,3-difluorocyclopropen-1-yl)methyl]-N-methylcarbamate |
Standard InChI | InChI=1S/C10H15F2NO2/c1-9(2,3)15-8(14)13(4)6-7-5-10(7,11)12/h5H,6H2,1-4H3 |
Standard InChI Key | ZFYQZPJSQWISPF-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)N(C)CC1=CC1(F)F |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Physical Properties
The compound’s molecular formula is C₁₀H₁₅F₂NO₂, with a molecular weight of 219.23 g/mol . Key structural elements include:
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A tert-butyl carbamate group (N-Boc), which serves as a transient protecting group for amines.
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A methylamine moiety bonded to the carbamate nitrogen.
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A 3,3-difluorocycloprop-1-en-1-ylmethyl substituent, featuring a strained cyclopropene ring with two fluorine atoms at the 3-position.
Physical property data (e.g., melting point, boiling point) remain unreported in available literature, though its Boc-protected nature suggests stability under basic and nucleophilic conditions .
Table 1: Key Molecular Descriptors
Property | Value |
---|---|
CAS Number | 2228376-48-3 |
Molecular Formula | C₁₀H₁₅F₂NO₂ |
Molecular Weight | 219.23 g/mol |
Density | Not reported |
Boiling Point | Not reported |
Synthesis and Reaction Pathways
Boc Protection Strategy
The tert-butyl carbamate group is typically introduced via reaction of the corresponding amine with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions . For this compound, the synthetic route likely involves:
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Preparation of ((3,3-difluorocycloprop-1-en-1-yl)methyl)methylamine as the primary amine precursor.
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Protection of the amine using Boc anhydride in the presence of a base (e.g., sodium bicarbonate or 4-dimethylaminopyridine) .
Reaction Scheme:
Challenges in Cyclopropene Synthesis
The 3,3-difluorocyclopropene ring introduces synthetic complexity due to:
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Ring strain: The cyclopropene’s 60° bond angles create significant strain, stabilized by fluorine’s electron-withdrawing effects.
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Fluorination: Direct fluorination of cyclopropenes often requires hazardous reagents like XeF₂ or Selectfluor®, though modern methods may employ transition-metal catalysis .
Structural and Electronic Characteristics
Cyclopropene Ring Dynamics
The difluorocyclopropene moiety exhibits:
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Enhanced electrophilicity: Fluorine atoms increase the ring’s susceptibility to nucleophilic attack, particularly at the strained double bond.
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Conformational rigidity: The sp²-hybridized carbons enforce a planar geometry, influencing steric interactions in subsequent reactions .
Boc Group Stability
The tert-butoxycarbonyl group:
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Deprotection conditions: Removable via strong acids (e.g., trifluoroacetic acid or HCl in dioxane), regenerating the free amine .
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Orthogonal protection: Compatible with other protecting groups (e.g., Fmoc) in multi-step syntheses .
Future Research Directions
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Synthetic optimization: Developing mild fluorination protocols for cyclopropene derivatives.
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Biological screening: Evaluating cytotoxicity and target engagement in disease models.
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Material characterization: Investigating thermal stability and electronic properties for industrial applications.
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